molecular formula C14H11Cl4NO4 B11987651 2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B11987651
M. Wt: 399.0 g/mol
InChI Key: ULILDSPKMZEBAZ-UHFFFAOYSA-N
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Description

(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER typically involves the chlorination of a precursor compound followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification process may involve the use of alcohols like isobutanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of ester groups to alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER is used as a reagent in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

Biology

In biological research, this compound may be used to study the effects of chlorinated organic compounds on biological systems, including their potential toxicity and metabolic pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In industrial applications, (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER lies in its specific ester group, which influences its solubility, reactivity, and potential applications. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C14H11Cl4NO4

Molecular Weight

399.0 g/mol

IUPAC Name

2-methylpropyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C14H11Cl4NO4/c1-5(2)4-23-6(20)3-19-13(21)7-8(14(19)22)10(16)12(18)11(17)9(7)15/h5H,3-4H2,1-2H3

InChI Key

ULILDSPKMZEBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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